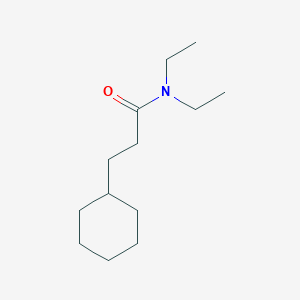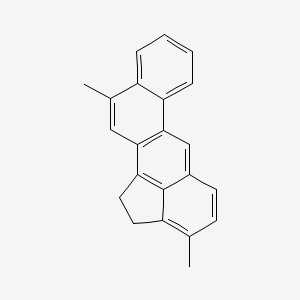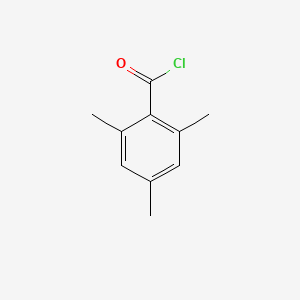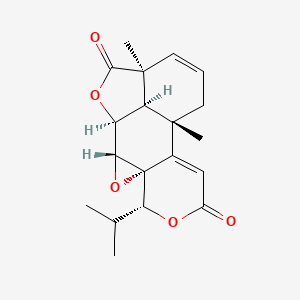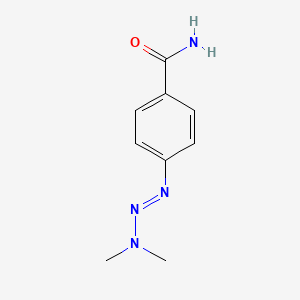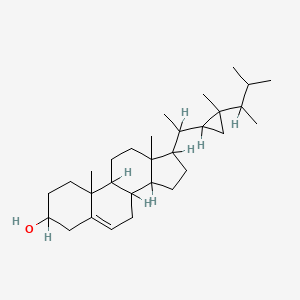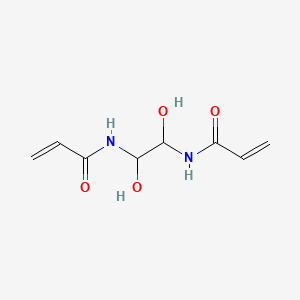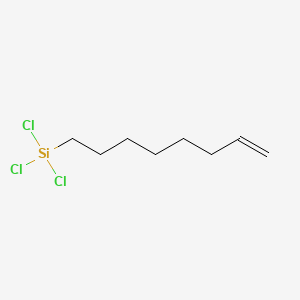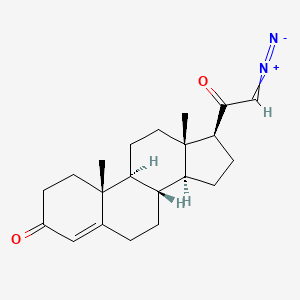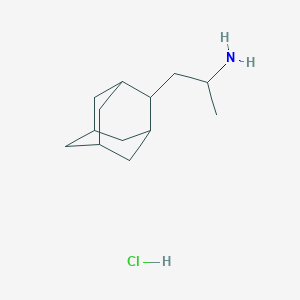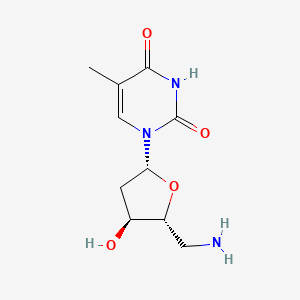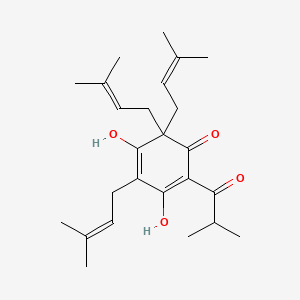
葎草酮
描述
蛇麻苦素是一种天然产物,主要存在于啤酒花(Humulus lupulus)中。它属于苦味酸类,赋予啤酒其独特的苦味。 虽然蛇麻苦素在啤酒花中的含量相对较低,但它在平衡啤酒的甜味、增强其风味和提供愉快的口感方面起着至关重要的作用 .
科学研究应用
蛇麻苦素的应用范围超出了啤酒酿造:
医学: 它对小鼠血糖水平的影响表明它可能具有治疗糖尿病的潜力.
化学: 研究人员研究蛇麻苦素的结构-活性关系及其对生物系统的影响。
生物学: 研究人员探索它与核受体和细胞通路的相互作用。
作用机制
蛇麻苦素激活孕烷 X 受体 (PXR),该受体调节药物代谢和转运。通过与 PXR 结合,蛇麻苦素影响药物代谢酶和转运蛋白的表达,从而影响药物的处置和相互作用。
生化分析
Biochemical Properties
Colupulone plays a pivotal role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the pregnane X receptor, where it acts as an activator. This interaction is stabilized by both Van der Waals and hydrogen bonding contacts . Additionally, colupulone induces hepatic cytochrome P450 isoform 3A activity in mice, highlighting its role in modulating enzyme activity .
Cellular Effects
Colupulone exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, colupulone decreases serum glucose levels in non-diabetic mice while increasing serum glucose levels in diabetic mice . This dual effect underscores its complex role in cellular metabolism and gene expression regulation.
Molecular Mechanism
The molecular mechanism of colupulone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Colupulone binds to the ligand-binding domain of the pregnane X receptor, activating it and leading to the transcriptional regulation of genes involved in drug metabolism and excretion . This activation is facilitated by the structural conformation of colupulone, which allows it to interact effectively with the receptor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of colupulone change over time. Colupulone has been shown to be stable under various conditions, maintaining its biological activity for extended periods. Its long-term effects on cellular function can vary. For example, prolonged exposure to colupulone can lead to sustained activation of the pregnane X receptor, resulting in continuous modulation of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of colupulone vary with different dosages in animal models. At lower doses, colupulone can induce beneficial effects such as the activation of hepatic cytochrome P450 isoform 3A and modulation of glucose levels . At higher doses, colupulone may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Colupulone is involved in several metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. One of the key pathways involves the induction of hepatic cytochrome P450 isoform 3A activity, which plays a crucial role in drug metabolism . This interaction underscores the importance of colupulone in regulating metabolic processes and maintaining cellular homeostasis.
Transport and Distribution
Colupulone is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it exerts its biological effects . The transport and distribution of colupulone are critical for its therapeutic efficacy and safety.
Subcellular Localization
The subcellular localization of colupulone is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Colupulone’s activity and function are closely linked to its localization within the cell, as it needs to be in proximity to its target biomolecules to exert its effects . Understanding the subcellular localization of colupulone is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
准备方法
合成路线和反应条件: 蛇麻苦素的合成涉及多个步骤,从啤酒花提取物开始。虽然具体的合成路线可能有所不同,但总体过程包括对间苯三酚衍生物进行异戊烯化。反应条件通常涉及酶促或化学异戊烯化反应。 详细的方案是专有的,可能会根据工业实践而有所不同。
工业生产方法: 蛇麻苦素主要在啤酒生产过程中从啤酒花花锥中获得。酿造商采用多种方法提取它,包括溶剂提取或超临界流体提取。具体的工业生产方法是酿造行业内严密保守的秘密。
化学反应分析
蛇麻苦素会经历各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂和条件没有得到广泛的记载。 研究人员已经确定它激活了孕烷 X 受体 (PXR),一种控制 P-糖蛋白 (P-gp) 表达的核受体 . 此外,饮食中摄入蛇麻苦素会影响小鼠肝脏细胞色素 P450 (CYP) 同工酶 3A 的活性 .
相似化合物的比较
蛇麻苦素与啤酒花中发现的其他 β 酸具有相似性,例如蛇麻酮、蛇麻素和蛇麻前素。 然而,它独特的性质使其与这些化合物区别开来。
属性
IUPAC Name |
3,5-dihydroxy-4,6,6-tris(3-methylbut-2-enyl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O4/c1-15(2)9-10-19-22(27)20(21(26)18(7)8)24(29)25(23(19)28,13-11-16(3)4)14-12-17(5)6/h9,11-12,18,27-28H,10,13-14H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCDMWKTFLUPHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963664 | |
| Record name | 3,5-Dihydroxy-4,6,6-tris(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
468-27-9 | |
| Record name | Colupulone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dihydroxy-4,6,6-tris(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COLUPULONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA8R555DNZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


